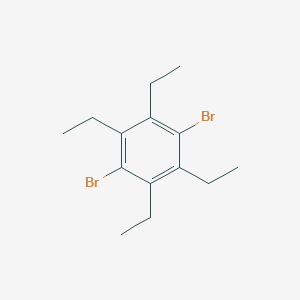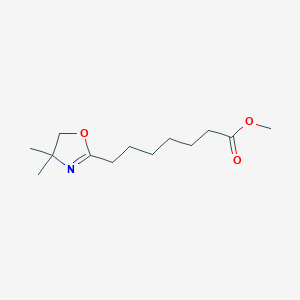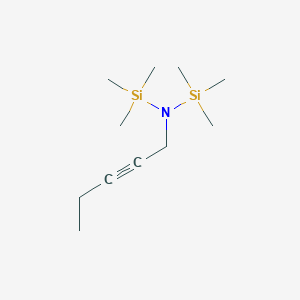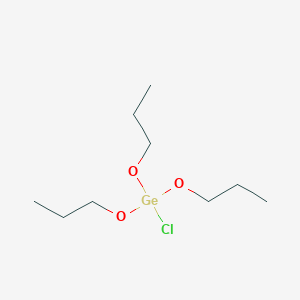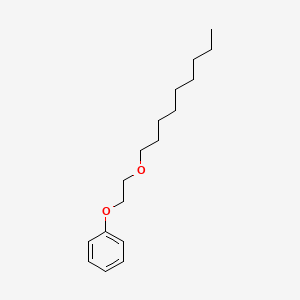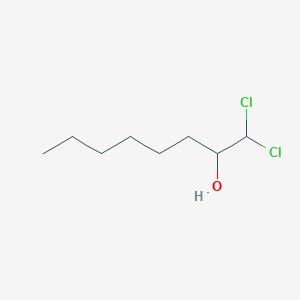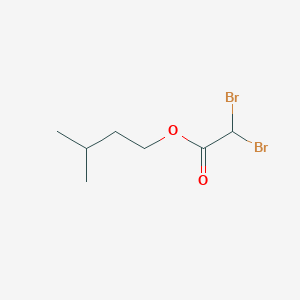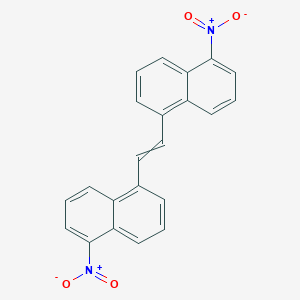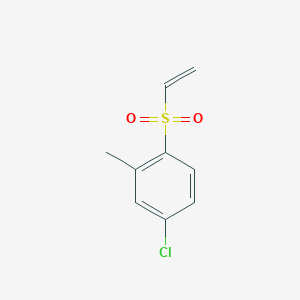
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a chloro group, an ethenesulfonyl group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(ethenesulfonyl)-2-methylbenzene typically involves the sulfonylation of 4-chloro-2-methylbenzene with ethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as nitration, sulfonation, and halogenation.
Reduction: The ethenesulfonyl group can be reduced to the corresponding sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or sodium methoxide are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated benzene derivatives.
Reduction: The major product is the corresponding sulfonyl derivative.
Scientific Research Applications
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(ethenesulfonyl)-2-methylbenzene involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity makes it useful in the study of enzyme inhibition, where it can modify the active site of enzymes and prevent substrate binding. The molecular targets include enzymes with nucleophilic residues, such as serine, cysteine, and lysine.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzenesulfonyl chloride: Similar structure but lacks the ethenesulfonyl group.
4-Chloro-1-(methylsulfonyl)-2-methylbenzene: Similar structure but has a methylsulfonyl group instead of an ethenesulfonyl group.
4-Chloro-1-(ethenesulfonyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
4-Chloro-1-(ethenesulfonyl)-2-methylbenzene is unique due to the presence of both the ethenesulfonyl and methyl groups, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
94243-49-9 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
4-chloro-1-ethenylsulfonyl-2-methylbenzene |
InChI |
InChI=1S/C9H9ClO2S/c1-3-13(11,12)9-5-4-8(10)6-7(9)2/h3-6H,1H2,2H3 |
InChI Key |
RFDDSRGZDHPLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
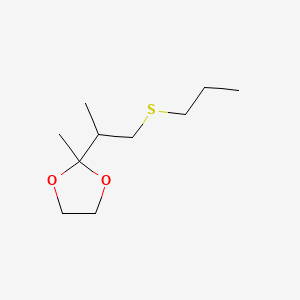
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

